5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H3ClF2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-(difluoromethyl)pyridine with a chlorinating agent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one
- 3-(Difluoromethyl)pyridin-2(1H)-one
- 5-Chloro-2-methylpyridin-3-amine
Uniqueness
Compared to similar compounds, 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C6H4ClF2NO |
---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
5-chloro-3-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4ClF2NO/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2,5H,(H,10,11) |
InChI Key |
NETQXJFFHDKICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.